

Spectroscopic Profile of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

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For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the available spectroscopic data for 2-Amino-5-bromo-4-methylpyridine. It is important to note that the requested data for the isomeric compound, **2-Bromo-5-methylpyridin-4-amine**, is not readily available in the public domain. The information presented herein pertains to the closely related and more extensively characterized isomer, 2-Amino-5-bromo-4-methylpyridine (CAS No: 98198-48-2).

This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-5-bromo-4-methylpyridine. The experimental protocols for obtaining this data are also outlined to facilitate replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-bromo-4-methylpyridine.

¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.078	Singlet	1H	Pyridine C-H
6.406	Singlet	1H	Pyridine C-H
4.481	Singlet	2H	-NH2
2.277	Singlet	3H	-СНз

Solvent: CDCl₃, Frequency: 400 MHz[1]

Mass Spectrometry (MS) Data

m/z	Interpretation
188	[M+1]+

Technique: Mass Spectrometry[1]

Infrared (IR) Spectroscopy Data

While a complete list of IR peaks is not detailed in the available literature, the presence of key functional groups can be inferred. A general representation of expected IR absorptions for this molecule is provided below.

Wavenumber (cm ⁻¹)	Functional Group
3400-3300	N-H stretch (amine)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (methyl)
1640-1550	C=C and C=N stretch (pyridine ring)
1300-1000	C-N stretch
800-600	C-Br stretch



Note: This is a generalized table based on typical IR absorption regions.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Amino-5-bromo-4-methylpyridine is prepared by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol or acetonitrile. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]+.

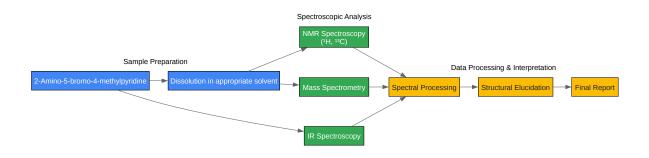
Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-5-bromo-4-methylpyridine.





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References

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